molecular formula C15H16N2O2 B064655 Benzyl 4-aminobenzylcarbamate CAS No. 168050-39-3

Benzyl 4-aminobenzylcarbamate

Cat. No. B064655
CAS RN: 168050-39-3
M. Wt: 256.3 g/mol
InChI Key: YILCBSAIBMIFQA-UHFFFAOYSA-N
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Description

“Benzyl 4-aminobenzylcarbamate” is a chemical compound with the linear formula C15H15N2O2 . It has a molecular weight of 256.3 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .


Synthesis Analysis

The synthesis of “Benzyl 4-aminobenzylcarbamate” and similar compounds often involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for “Benzyl 4-aminobenzylcarbamate” is 1S/C15H16N2O2/c16-14-8-6-13(7-9-14)11-17(15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,18,19)/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Properties

“Benzyl 4-aminobenzylcarbamate” is a chemical compound with the CAS Number: 168050-39-3 and a molecular weight of 256.3 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Pharmaceutical Building Block

Para-aminobenzoic acid (PABA), a key component of Benzyl 4-aminobenzylcarbamate, is a commonly used building block in pharmaceuticals . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

PABA compounds, including Benzyl 4-aminobenzylcarbamate, have shown anticancer properties . For example, the compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide has been evaluated against three cell lines and found to have a noticeable in vitro VEGFR-2 inhibitory effect .

Anti-Alzheimer’s Applications

PABA compounds have also shown potential in the treatment of Alzheimer’s disease . This suggests that Benzyl 4-aminobenzylcarbamate could potentially be used in the development of treatments for this condition.

Antibacterial Applications

PABA compounds have demonstrated antibacterial properties . This suggests that Benzyl 4-aminobenzylcarbamate could potentially be used in the development of new antibacterial agents.

Antiviral Applications

PABA compounds have shown antiviral properties . This suggests that Benzyl 4-aminobenzylcarbamate could potentially be used in the development of new antiviral agents.

Antioxidant Applications

PABA compounds have demonstrated antioxidant properties . This suggests that Benzyl 4-aminobenzylcarbamate could potentially be used in the development of new antioxidant agents.

Anti-Inflammatory Applications

PABA compounds have shown anti-inflammatory properties . This suggests that Benzyl 4-aminobenzylcarbamate could potentially be used in the development of new anti-inflammatory agents.

properties

IUPAC Name

benzyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCBSAIBMIFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373868
Record name 4-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-aminobenzylcarbamate

CAS RN

168050-39-3
Record name Phenylmethyl N-[(4-aminophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168050-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzenemethanamine (1.5 g, 12.3 mmol) in 20 mL CH2Cl2 was added benzylchloroformate (1.57 mL, 11 mmol), followed by triethylamine (Et3N) (1.5 mL, 11 mmol) at room temperature. White percipitates was observed immediately. The reaction was stirred at room temperature for 10 minutes and removed Et3N salt by filtration. The reaction mixture was concentrated in vacuo and partitioned between EtOAc and H2O. The EtOAc layer was washed with a sat. solution of KHSO4, a sat. solution of NaHCO3, concentrated in vacuo and subjected to a silica-gel column using CHCl3 /CH3OH=25/1 ratio as an eluting solvent to give title compound (43% yield).
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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